molecular formula C11H18O B12283857 4-Ethynyl-2,2,6,6-tetramethyloxane CAS No. 1638771-22-8

4-Ethynyl-2,2,6,6-tetramethyloxane

Cat. No.: B12283857
CAS No.: 1638771-22-8
M. Wt: 166.26 g/mol
InChI Key: DLZOJFNKCGHNLU-UHFFFAOYSA-N
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Description

4-Ethynyl-2,2,6,6-tetramethyloxane is an organic compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . This compound is characterized by the presence of an ethynyl group attached to a tetramethyloxane ring, which imparts unique chemical properties and reactivity.

Chemical Reactions Analysis

4-Ethynyl-2,2,6,6-tetramethyloxane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .

Scientific Research Applications

4-Ethynyl-2,2,6,6-tetramethyloxane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,2,6,6-tetramethyloxane involves its interaction with molecular targets through the ethynyl group. This interaction can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The pathways involved may include enzyme inhibition, receptor binding, and alteration of cellular signaling processes .

Properties

IUPAC Name

4-ethynyl-2,2,6,6-tetramethyloxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-6-9-7-10(2,3)12-11(4,5)8-9/h1,9H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZOJFNKCGHNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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